molecular formula C12H25N B15232820 N-(sec-Butyl)-2,3-dimethylcyclohexan-1-amine

N-(sec-Butyl)-2,3-dimethylcyclohexan-1-amine

Cat. No.: B15232820
M. Wt: 183.33 g/mol
InChI Key: USROIRBNYXPKKK-UHFFFAOYSA-N
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Description

N-(sec-Butyl)-2,3-dimethylcyclohexan-1-amine is a secondary amine featuring a cyclohexane backbone substituted with methyl groups at positions 2 and 3, and a sec-butylamine moiety at the nitrogen.

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

N-butan-2-yl-2,3-dimethylcyclohexan-1-amine

InChI

InChI=1S/C12H25N/c1-5-10(3)13-12-8-6-7-9(2)11(12)4/h9-13H,5-8H2,1-4H3

InChI Key

USROIRBNYXPKKK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1CCCC(C1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-Butyl)-2,3-dimethylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method is as follows:

    Alkylation: Cyclohexanone is reacted with sec-butyl bromide in the presence of a strong base such as sodium hydride to form 2,3-dimethylcyclohexanone.

    Reductive Amination: The 2,3-dimethylcyclohexanone is then subjected to reductive amination using ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the efficiency of the reductive amination process.

Chemical Reactions Analysis

Types of Reactions

N-(sec-Butyl)-2,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced using hydrogen gas in the presence of a metal catalyst to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated amines.

    Substitution: Secondary or tertiary amines.

Scientific Research Applications

N-(sec-Butyl)-2,3-dimethylcyclohexan-1-amine is a compound that has garnered attention for its potential applications in various scientific and industrial fields. This article explores its applications, particularly in polymer chemistry, pharmaceuticals, and materials science, supported by relevant case studies and data.

Polymerization Inhibitor

One of the notable applications of this compound is as a polymerization inhibitor . This compound can be used to inhibit the polymerization of monomers such as styrene. It functions effectively in compositions that require stabilization during storage or transport of polymerizable monomers. The presence of this amine stabilizer helps to mitigate antagonistic effects when combined with other inhibitors or retarders in polymer formulations .

Case Study: Inhibitor Compositions

A patent describes a formulation that includes this compound as part of a stabilizer system for nitroxide-based polymerization inhibitors. This system not only enhances the stability of the polymerization process but also improves the overall efficiency of monomer synthesis and purification processes .

Antitubercular Activity

Research has indicated that compounds similar to this compound may possess antitubercular properties. Specifically, studies have explored various amine derivatives for their efficacy against tuberculosis, suggesting that structural modifications can enhance biological activity against infectious agents .

Case Study: Drug Development

In drug development contexts, amines like this compound are often evaluated for their potential as active pharmaceutical ingredients (APIs). The structural characteristics of such compounds can lead to significant improvements in therapeutic efficacy and safety profiles when used in formulations targeting specific diseases .

Development of Antibacterial Materials

The compound has potential applications in developing antibacterial materials . Its incorporation into polymeric systems can lead to enhanced antibacterial properties, making it suitable for medical applications where infection control is critical. Recent advances in material science highlight how modifying existing polymers with such amines can yield materials with responsive antibacterial activity and anti-biofilm formation capabilities .

Case Study: Antibacterial Polymer Systems

A review on antibacterial materials discusses the integration of various amine compounds into polymeric systems to create effective antibacterial surfaces. The study emphasizes how this compound could be utilized to tailor materials for specific medical applications, thereby improving patient outcomes in clinical settings .

Mechanism of Action

The mechanism of action of N-(sec-Butyl)-2,3-dimethylcyclohexan-1-amine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The compound may also interact with cell membrane receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

N-(sec-Butyl)-4-propylcyclohexan-1-amine (CAS 1152555-64-0)

Structural Differences : Replaces the 2,3-dimethyl groups on the cyclohexane ring with a single 4-propyl substituent.
Properties :

  • Molecular Weight: 197.37 g/mol (vs. 183.32 g/mol for the target compound, assuming C₁₃H₂₅N).
  • Applications: Likely used as a building block in drug discovery, though specific data on reactivity or biological activity are unavailable .

N-sec-Butyl(trimethylsilyl)amine

Structural Differences : Replaces the dimethylcyclohexane group with a trimethylsilyl (TMS) moiety.
Properties :

  • Formula: C₇H₁₉NSi.
  • Electronic Effects: The TMS group enhances electron density at nitrogen, increasing nucleophilicity.
  • Stability: Silylated amines are prone to hydrolysis under acidic or aqueous conditions, unlike the more stable cyclohexane-based analogue. Applications: Used in organometallic synthesis or as a protecting group for amines .

N-(sec-Butyl)-4-((3-Methylbutan-2-yl)Thio)-6-Phenethoxy-1,3,5-Triazin-2-Amine

Structural Differences : Incorporates a triazine core with thio and phenethoxy substituents.
Properties :

  • Electronic Profile: The electron-deficient triazine ring alters reactivity, favoring nucleophilic aromatic substitution.
  • Applications: Potential use in agrochemicals (e.g., herbicides or fungicides) due to triazine’s known role in inhibiting photosynthesis .

N-(2H-1,3-Benzodioxol-5-ylmethyl)-3,3,5-trimethylcyclohexan-1-amine

Structural Differences : Features a benzodioxole substituent and 3,3,5-trimethylcyclohexane.
Properties :

  • Molecular Weight: 275.39 g/mol.
  • Pharmacological Potential: The benzodioxole group is associated with serotonin receptor modulation, suggesting CNS applications.

Property Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
N-(sec-Butyl)-2,3-dimethylcyclohexan-1-amine C₁₃H₂₅N 183.32 2,3-dimethylcyclohexane, sec-butyl High steric hindrance, moderate basicity
N-(sec-Butyl)-4-propylcyclohexan-1-amine C₁₃H₂₇N 197.37 4-propylcyclohexane Increased flexibility, lower melting point
N-sec-Butyl(trimethylsilyl)amine C₇H₁₉NSi 145.32 Trimethylsilyl Hydrolysis-sensitive, strong nucleophile
N-(sec-Butyl)-triazine derivative C₁₈H₂₈N₄OS 348.51 Triazine, thio, phenethoxy Agrochemic potential, electron-deficient core

Biological Activity

N-(sec-Butyl)-2,3-dimethylcyclohexan-1-amine, a compound characterized by its unique cyclohexane structure, has garnered attention for its potential biological activities. This article synthesizes various research findings regarding its biological interactions, pharmacological potential, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a cyclohexane ring with two methyl groups at the 2 and 3 positions and a sec-butyl amine substituent at the 1 position. The molecular formula is C12H25NC_{12}H_{25}N, and its structure is pivotal in determining its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Interaction with Biomolecules : The compound has been studied for its ability to bind with specific molecular targets, which may influence biochemical pathways relevant to drug development.
  • Potential Pharmacological Applications : Investigations into its pharmacological properties suggest potential applications in treating various conditions due to its interaction with cellular pathways involved in energy metabolism and signaling .

The biological activity of this compound can be attributed to several mechanisms:

  • AMPK Activation : Similar compounds have been shown to activate AMP-activated protein kinase (AMPK), a crucial regulator of energy homeostasis. This activation can lead to increased glucose uptake and improved metabolic profiles in cells .

Case Studies

Data Table: Comparative Analysis of Biological Activity

Compound NameBiological ActivityMechanism of ActionReferences
This compoundPotential AMPK activation; biomolecule interactionsEnergy metabolism modulation
4-tert-butyl-N,N-dimethylcyclohexan-1-amineAMPK activationEnhances glucose uptake
Other structurally similar aminesAntimicrobial properties; T3SS inhibitionModulation of virulence factors

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the cyclohexane ring substitution pattern and sec-butyl connectivity. Nuclear Overhauser Effect (NOE) experiments resolve spatial proximities between methyl and amine groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns distinguish isomers.
  • IR Spectroscopy : Identifies amine N-H stretches (~3300 cm1^{-1}) and C-N vibrations (~1250 cm1^{-1}) .

What strategies are effective in resolving contradictory bioactivity data across different assays?

Advanced Research Focus
Contradictions often arise from assay-specific conditions (e.g., pH, solvent polarity) or off-target interactions. To address this:

  • Orthogonal Assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation).
  • Structure-Activity Relationship (SAR) Studies : Compare bioactivity with analogs (e.g., N-(sec-Butyl)cycloheptanamine hydrobromide) to isolate structural determinants of activity.
  • Molecular Dynamics Simulations : Model compound-receptor interactions to explain discrepancies in potency or selectivity .

How does the sec-butyl substituent influence the compound’s physicochemical properties?

Basic Research Focus
The sec-butyl group enhances lipophilicity (logP ~3.5), improving blood-brain barrier permeability but reducing aqueous solubility. Steric hindrance from the branched alkyl chain may slow metabolic degradation, extending half-life. Comparative studies with linear butyl analogs show ~20% higher membrane permeability in Caco-2 assays .

How can in silico modeling predict the neuropharmacological potential of this amine?

Q. Advanced Research Focus

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to screen against neurotransmitter receptors (e.g., serotonin 5-HT2A_{2A}, dopamine D2_2).
  • Quantitative Structure-Activity Relationship (QSAR) : Train models on datasets of structurally similar amines (e.g., N-cyclopentyl-2-methylcyclohexan-1-amine) to predict binding affinities.
  • ADMET Prediction : Tools like SwissADME forecast absorption, metabolism, and toxicity risks, guiding prioritization for in vivo studies .

What analytical methods are critical for assessing purity in complex reaction mixtures?

Q. Basic Research Focus

  • HPLC with UV/Vis Detection : Use C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) to resolve unreacted precursors and byproducts.
  • GC-MS : Ideal for volatile impurities; derivatize amines with BSTFA for improved sensitivity.
  • Chiral Chromatography : Essential for quantifying enantiomeric excess in stereochemically complex syntheses .

How do steric effects of the 2,3-dimethylcyclohexane ring impact receptor binding?

Advanced Research Focus
Molecular dynamics simulations reveal that the 2,3-dimethyl groups restrict rotational freedom, stabilizing chair conformations. This rigidity can enhance binding to hydrophobic pockets in receptors (e.g., G protein-coupled receptors). Comparative studies with N,2,3-trimethylcyclohexanamine suggest ~30% higher binding entropy due to reduced conformational flexibility .

What methodologies validate metabolic stability in preclinical studies?

Q. Advanced Research Focus

  • Liver Microsome Assays : Incubate with human/rat liver microsomes and quantify parent compound depletion via LC-MS/MS.
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6, critical for drug-drug interaction profiling.
  • Reactive Metabolite Trapping : Glutathione or cyanide trapping identifies electrophilic intermediates, predicting idiosyncratic toxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.